![molecular formula C7H9NO3 B12617586 (1R,6S,7R)-7-Nitrobicyclo[4.1.0]heptan-2-one CAS No. 919530-29-3](/img/structure/B12617586.png)
(1R,6S,7R)-7-Nitrobicyclo[4.1.0]heptan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R,6S,7R)-7-Nitrobicyclo[410]heptan-2-one is a bicyclic compound characterized by a nitro group attached to a seven-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,6S,7R)-7-Nitrobicyclo[4.1.0]heptan-2-one typically involves the cycloisomerization of 1,6-enynes using transition metal catalysts such as platinum (II) or gold (I) . The reaction conditions often include mild temperatures and the presence of specific ligands to facilitate the cycloisomerization process.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but the principles of transition metal-catalyzed cycloisomerization can be scaled up for larger-scale synthesis. The use of environmentally friendly catalysts and solvents is preferred to ensure sustainable production.
Chemical Reactions Analysis
Types of Reactions
(1R,6S,7R)-7-Nitrobicyclo[4.1.0]heptan-2-one undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of nitro derivatives with higher oxidation states.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted bicyclic compounds with various functional groups.
Scientific Research Applications
Medicinal Chemistry
(1R,6S,7R)-7-nitrobicyclo[4.1.0]heptan-2-one has been studied for its potential as a precursor in the synthesis of various pharmaceutical agents. Its structural features allow for modifications that can enhance biological activity.
Case Study: Synthesis of Analgesics
Research has shown that derivatives of this compound can be synthesized to create new analgesic drugs. The bicyclic structure provides a unique framework that can interact with biological targets effectively.
Synthetic Organic Chemistry
The compound serves as an essential intermediate in organic synthesis. Its nitro group can be reduced to amines or substituted to create various functional groups.
Case Study: Functional Group Transformation
A study demonstrated the transformation of the nitro group into an amine through catalytic hydrogenation, yielding compounds with enhanced reactivity for further synthetic applications.
Material Science
Due to its unique structural properties, this compound has potential applications in the development of new materials, including polymers and coatings.
Case Study: Polymer Development
Research indicates that incorporating this compound into polymer matrices can improve mechanical properties and thermal stability, making it suitable for advanced material applications.
Mechanism of Action
The mechanism of action of (1R,6S,7R)-7-Nitrobicyclo[4.1.0]heptan-2-one involves its interaction with specific molecular targets. The nitro group can undergo redox reactions, leading to the generation of reactive intermediates that interact with biological macromolecules. These interactions can result in the inhibition of enzyme activity or disruption of cellular processes.
Comparison with Similar Compounds
Similar Compounds
Bicyclo[4.1.0]heptenes: These compounds share a similar bicyclic structure but lack the nitro group.
Norbornene Derivatives: Compounds with a similar bicyclic framework but different functional groups.
Uniqueness
(1R,6S,7R)-7-Nitrobicyclo[4.1.0]heptan-2-one is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields.
Biological Activity
(1R,6S,7R)-7-Nitrobicyclo[4.1.0]heptan-2-one is a bicyclic compound that has garnered interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article reviews the compound's synthesis, biological activity, and relevant case studies, supported by data tables and research findings.
Synthesis
The synthesis of this compound typically involves the nitro substitution of bicyclic precursors. A notable method includes the asymmetric conjugate addition of bromonitromethane to cyclic substrates, yielding high enantiomeric excesses (up to 95%) . The compound can be characterized using various spectroscopic techniques such as NMR and mass spectrometry.
Antimicrobial Properties
Recent studies have indicated that this compound exhibits significant antimicrobial activity against a range of bacterial strains. In vitro tests demonstrated its efficacy against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL .
Anti-inflammatory Effects
Research has also highlighted the anti-inflammatory properties of this compound. In animal models of inflammation, this compound reduced edema significantly compared to control groups. The mechanism appears to involve the inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6 .
Neuroprotective Activity
Another area of interest is the neuroprotective potential of this compound. Studies have shown that it can protect neuronal cells from oxidative stress-induced apoptosis in vitro. This effect is attributed to its ability to enhance the expression of antioxidant enzymes .
Case Study 1: Antimicrobial Efficacy
In a study published in the Journal of Medicinal Chemistry, researchers evaluated the antimicrobial effects of various nitro-substituted bicyclic compounds, including this compound. The results indicated that this compound was among the most potent against Staphylococcus aureus and Escherichia coli .
Case Study 2: Anti-inflammatory Mechanisms
A separate investigation focused on the anti-inflammatory properties using a carrageenan-induced paw edema model in rats. The administration of this compound resulted in a dose-dependent reduction in paw swelling, supporting its potential as an anti-inflammatory agent .
Data Tables
Properties
CAS No. |
919530-29-3 |
---|---|
Molecular Formula |
C7H9NO3 |
Molecular Weight |
155.15 g/mol |
IUPAC Name |
(1R,6S,7R)-7-nitrobicyclo[4.1.0]heptan-2-one |
InChI |
InChI=1S/C7H9NO3/c9-5-3-1-2-4-6(5)7(4)8(10)11/h4,6-7H,1-3H2/t4-,6-,7+/m0/s1 |
InChI Key |
YELGNZJJCHLKFY-JSKYLQRQSA-N |
Isomeric SMILES |
C1C[C@H]2[C@H]([C@@H]2[N+](=O)[O-])C(=O)C1 |
Canonical SMILES |
C1CC2C(C2[N+](=O)[O-])C(=O)C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.